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molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7

2,3,5-Trimethylpyridine

Cat. No. B1346980
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766133

Procedure details

To 500 ml of a 5% solution of methyl lithium in ether are added dropwise at room temperature under argon 1200 ml of ether, subsequently 35.6 g of 3,5-lutidine (3,5-dimethylpyridine) and subsequently 400 ml of toluene. The ether is distilled off completely, whereupon the solution is stirred at 100° for 4 hours. Ice is then added portionwise thereto while cooling with methanol/ice until evolution of heat no longer occurs. The toluene phase is separated from precipitated solid and extracted with 66 ml of semi-concentrated hydrochloric acid. The separated aqueous phase is adjusted to a pH of about 10 with 3N sodium hydroxide solution while cooling and extracted twice with 300 ml of ether. The ether extracts are dried over sodium sulphate and evaporated. The residue is distilled in vacuo at 20 mm/72°-74°; there is obtained 2,3,5-collidine (2,3,5-trimethylpyridine) which has a purity of 99.15% according to gas chromatography.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Li].[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[CH:4]=1.[C:11]1(C)C=CC=CC=1>CCOCC>[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[CH3:11]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
35.6 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
whereupon the solution is stirred at 100° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ether is distilled off completely
ADDITION
Type
ADDITION
Details
Ice is then added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with methanol/ice until evolution
TEMPERATURE
Type
TEMPERATURE
Details
of heat no longer
CUSTOM
Type
CUSTOM
Details
The toluene phase is separated
CUSTOM
Type
CUSTOM
Details
from precipitated solid
EXTRACTION
Type
EXTRACTION
Details
extracted with 66 ml of semi-concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 300 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo at 20 mm/72°-74°

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C(=CC(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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